molecular formula C9H7FO3 B14838788 (3-Fluoro-5-formylphenyl)acetic acid

(3-Fluoro-5-formylphenyl)acetic acid

Cat. No.: B14838788
M. Wt: 182.15 g/mol
InChI Key: ZJHHGAHHPXKMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-5-formylphenyl)acetic acid is an organic compound with the molecular formula C9H7FO3 It is characterized by the presence of a fluorine atom, a formyl group, and an acetic acid moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-formylphenyl)acetic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of fluorobenzene derivatives, followed by subsequent functional group transformations. For instance, starting with 3-fluorobenzaldehyde, the formyl group can be introduced via Vilsmeier-Haack reaction, and the acetic acid moiety can be added through a Grignard reaction or other carboxylation methods .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and reagents are selected to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-formylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3-Fluoro-5-formylphenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It serves as a model compound for understanding the interactions of fluorinated aromatic compounds with biological systems .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and functional group compatibility make it suitable for various applications, including the manufacture of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of (3-Fluoro-5-formylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, while the formyl and acetic acid groups can participate in hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-5-formylphenyl)acetic acid
  • (3-Bromo-5-formylphenyl)acetic acid
  • (3-Methyl-5-formylphenyl)acetic acid

Uniqueness

(3-Fluoro-5-formylphenyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits enhanced stability and bioactivity .

Properties

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

2-(3-fluoro-5-formylphenyl)acetic acid

InChI

InChI=1S/C9H7FO3/c10-8-2-6(4-9(12)13)1-7(3-8)5-11/h1-3,5H,4H2,(H,12,13)

InChI Key

ZJHHGAHHPXKMSM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C=O)F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.